Cerebral Protection Rate in Murine Hypoxia Model: 1-(4-Chlorocinnamoyl)piperidine vs. Untreated Control
In a patent describing cinnamoyl piperidines as cerebral protective agents, 1-(4-chlorocinnamoyl)piperidine (compound 14) conferred significant protection against fatal hypoxia in mice. At a single oral dose of 50 mg/kg, 4 out of 10 treated animals survived the hypoxia challenge, whereas 0 out of 50 untreated control animals survived (p < 0.05 by Fisher's exact test) [1]. The compound did not induce sedation or loss of righting reflex at the protective dose, contrasting sharply with barbiturate-based neuroprotection strategies that cause profound CNS depression [1].
| Evidence Dimension | In vivo cerebral protection (fraction of animals surviving hypoxia) |
|---|---|
| Target Compound Data | 4/10 (40%) survival at 50 mg/kg p.o. |
| Comparator Or Baseline | Untreated control: 0/50 (0%) survival; Barbiturates: effective but cause sedation and respiratory depression |
| Quantified Difference | 40 percentage-point absolute increase in survival rate; no sedation observed in treated animals |
| Conditions | ddY male mice (20–22 g); hypoxia induced by 96% N2 / 4% O2 gas mixture passed through glass cylinder at 5 L/min; survival defined as respiratory motion persisting ≥10 min |
Why This Matters
For in vivo neuroprotection studies, this compound offers a validated efficacy endpoint without the confounding sedation seen with barbiturates, enabling cleaner interpretation of behavioural and histological outcomes.
- [1] Nakamura J, Kubo K, Ichikawa S, Takahashi H, Isozumi K, Yamada T. Cinnamoyl piperidines and thiomorpholine and cerebral protection compositions. US Patent 4,824,842. 1989. Table 2. View Source
